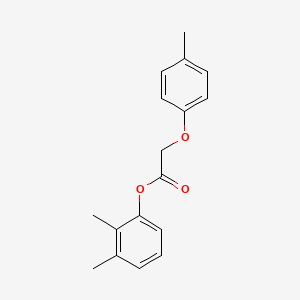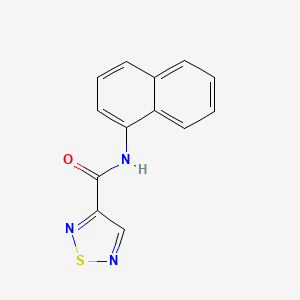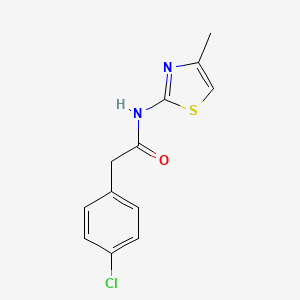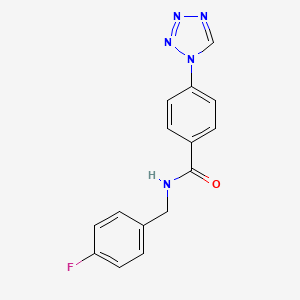
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystal powder that is soluble in water and organic solvents. It is a derivative of thiourea and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to act through the modulation of various physiological processes, such as the regulation of appetite, growth hormone secretion, and immune function. N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to increase the expression of genes involved in appetite regulation and growth hormone secretion, leading to increased feed intake and growth performance in animals.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects, including increased feed intake, growth performance, and immune function in animals. N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to have anti-inflammatory and anti-cancer properties in vitro, although further studies are needed to confirm these findings in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its solubility in water and organic solvents, and its ability to modulate various physiological processes. However, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea also has limitations, such as its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, including further investigation of its potential applications in agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used to improve the feed intake and growth performance of livestock, leading to increased productivity and profitability. In aquaculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used as a feed attractant to improve the growth and survival of fish and shrimp, leading to increased production and sustainability. In medicine, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be investigated for its potential anti-inflammatory and anti-cancer properties, leading to the development of new therapies for these diseases.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylaniline with 4-methoxybenzyl isothiocyanate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to increase feed intake and growth performance in livestock. In aquaculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been used as a feed attractant to improve the growth and survival of fish and shrimp. In medicine, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-4-6-16(20-3)7-5-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPPINQSZDZTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)


![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)



![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)